3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest due to its unique structure and potential applications in various scientific fields. The compound contains a fluorophenyl group, an oxadiazole ring, and a tetrahydroquinazoline-dione core, which together provide a platform for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps:
Formation of the Oxadiazole Ring: : The synthesis begins with the preparation of the 1,2,4-oxadiazole ring, usually through a cyclization reaction involving hydrazides and acyl chlorides under acidic or basic conditions.
Attachment of the Fluorophenyl Group: : The fluorophenyl group is introduced via a substitution reaction, often involving a nucleophilic aromatic substitution.
Construction of the Tetrahydroquinazoline-Dione Core: : The final step involves cyclizing the intermediate products to form the tetrahydroquinazoline-dione core, typically through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
For large-scale production, the synthesis might be optimized by adjusting reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems could enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxadiazole ring, which can be facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can occur at the ketone groups of the tetrahydroquinazoline-dione core, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic and electrophilic substitutions can take place at various positions on the molecule, providing pathways for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, aryl halides, strong bases or acids.
Major Products
Major products from these reactions depend on the specific sites of reactivity, leading to derivatives with modified electronic and steric properties.
Scientific Research Applications
3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione finds applications in multiple fields:
Chemistry: : As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Potential as a lead compound in drug discovery, especially for targeting enzymes and receptors.
Medicine: : Investigation in preclinical studies for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : Use in the development of materials with specific optical, electronic, or mechanical properties.
Mechanism of Action
The mechanism of action for this compound largely depends on its interactions with molecular targets, which could include:
Enzyme Inhibition: : Inhibiting enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
Receptor Binding: : Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: : Potential pathways include the inhibition of inflammatory mediators, disruption of cell division in cancer cells, or targeting bacterial enzymes.
Comparison with Similar Compounds
When compared with similar compounds, 3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique combination of structural motifs. Similar compounds include:
3-(4-Fluorophenyl)-1,2,4-oxadiazoles: : Lacking the tetrahydroquinazoline-dione core, these compounds may exhibit different reactivity and biological activity.
Tetrahydroquinazoline-2,4-dione Derivatives: : Without the oxadiazole ring, these compounds may have altered chemical and biological properties.
Conclusion
The compound this compound is a significant molecule with diverse synthetic routes, reactive properties, and applications in various scientific fields. Its unique structural features make it a valuable subject for further research and development.
Properties
IUPAC Name |
3-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3/c19-12-7-5-11(6-8-12)16-21-15(26-22-16)9-10-23-17(24)13-3-1-2-4-14(13)20-18(23)25/h1-8H,9-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKWTFQBYNUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.